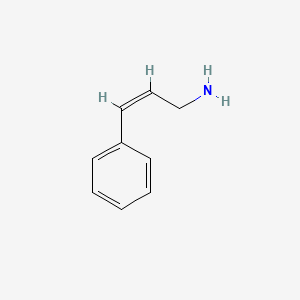
(Z)-Cinnamylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Cinnamylamine is an organic compound characterized by the presence of an amine group attached to a cinnamyl moiety. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a phenyl group attached to a propenylamine chain, with the double bond in the propenyl chain exhibiting a Z-configuration.
準備方法
Synthetic Routes and Reaction Conditions: (Z)-Cinnamylamine can be synthesized through several methods. One common approach involves the reduction of cinnamaldehyde oxime using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of cinnamaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions: (Z)-Cinnamylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamylamine oxide.
Reduction: The compound can be reduced to produce cinnamylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are often employed.
Major Products: The major products formed from these reactions include various cinnamylamine derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
科学的研究の応用
(Z)-Cinnamylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用機序
The mechanism by which (Z)-Cinnamylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.
類似化合物との比較
Cinnamylamine: The E-isomer of (Z)-Cinnamylamine, differing in the configuration of the double bond.
Phenethylamine: A structurally related compound with a similar amine group but lacking the phenylpropenyl structure.
Benzylamine: Another related compound with an amine group attached to a benzyl moiety.
Uniqueness: this compound is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different biological activities and chemical properties compared to its E-isomer and other related compounds.
特性
CAS番号 |
4226-59-9 |
|---|---|
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC名 |
(Z)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4- |
InChIキー |
RDAFNSMYPSHCBK-DAXSKMNVSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\CN |
正規SMILES |
C1=CC=C(C=C1)C=CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


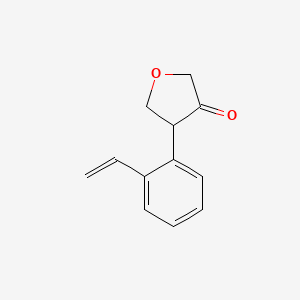
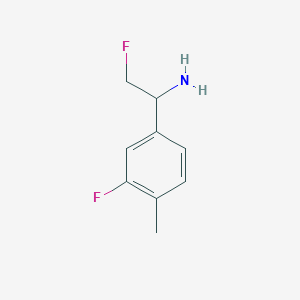
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
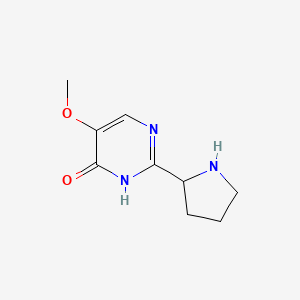
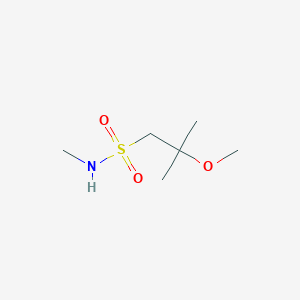
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
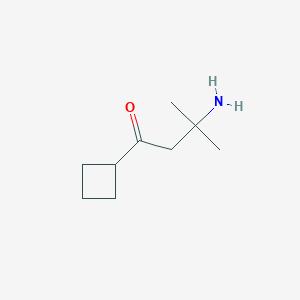
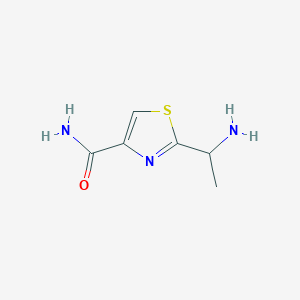
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
